molecular formula C8H13N3O B12858380 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide

Cat. No.: B12858380
M. Wt: 167.21 g/mol
InChI Key: WKXORZCWQMIDLL-UHFFFAOYSA-N
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Description

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide is an organic compound with the molecular formula C8H13N3O. It features a pyrrole ring substituted with an amino group and a propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with an appropriate amine under controlled conditions . The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides.

Scientific Research Applications

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyrrole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-amino-3-(1-methylpyrrol-2-yl)propanamide

InChI

InChI=1S/C8H13N3O/c1-11-4-2-3-7(11)6(9)5-8(10)12/h2-4,6H,5,9H2,1H3,(H2,10,12)

InChI Key

WKXORZCWQMIDLL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(CC(=O)N)N

Origin of Product

United States

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